4-(3-Methyloctan-2-YL)phenol

Description

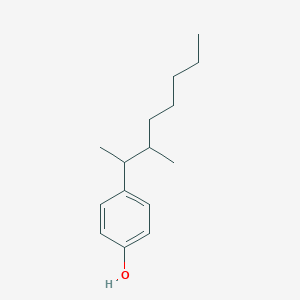

4-(3-Methyloctan-2-YL)phenol is a phenolic compound characterized by a branched alkyl substituent (3-methyloctan-2-yl) attached to the para position of the phenol ring. The compound’s structure includes an eight-carbon alkyl chain with a methyl branch at the third carbon and a hydroxyl group at the aromatic para position.

Properties

CAS No. |

142731-58-6 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

4-(3-methyloctan-2-yl)phenol |

InChI |

InChI=1S/C15H24O/c1-4-5-6-7-12(2)13(3)14-8-10-15(16)11-9-14/h8-13,16H,4-7H2,1-3H3 |

InChI Key |

ZJPWDIXLEOPAOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)C(C)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyloctan-2-YL)phenol typically involves the alkylation of phenol with 3-methyloctan-2-yl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 3-methyloctan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyloctan-2-YL)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized phenolic derivatives, reduced alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

4-(3-Methyloctan-2-YL)phenol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can be used in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi.

- Antioxidant Effects : The compound may act as an antioxidant, protecting cells from oxidative stress.

Pharmacological Research

This compound has been investigated for its interactions with cannabinoid receptors, particularly the CB1 receptor. This interaction suggests potential applications in pain management and neurological disorders.

Polymer Production

The compound is utilized in the production of advanced polymers and resins. Its phenolic structure provides thermal stability and enhances mechanical properties in polymer formulations.

Surfactants

Due to its amphiphilic nature, this compound can be used in formulating surfactants for detergents and emulsifiers in cosmetic products.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of various phenolic compounds highlighted that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests its potential use as a natural preservative in food products.

Case Study 2: Interaction with Cannabinoid Receptors

In preclinical trials, this compound was shown to have a higher binding affinity to the CB1 receptor compared to traditional cannabinoids like Δ9-tetrahydrocannabinol (THC). This finding opens avenues for developing new therapeutic agents targeting pain relief and anxiety disorders.

Toxicological Considerations

While promising, the use of phenolic compounds like this compound raises safety concerns regarding their toxicity and potential side effects. Reports indicate adverse reactions associated with synthetic cannabinoids, necessitating further research into their long-term effects and safety profiles.

Mechanism of Action

The mechanism of action of 4-(3-Methyloctan-2-YL)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound may interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Branched Alkylphenols

| Compound Name (IUPAC) | Alkyl Chain Length | Branching Position | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | 8 carbons | 2-yl, 3-methyl | Not reported | Longest chain; single methyl branch |

| 4-(5-Methylhexyl)phenol | 6 carbons | 5-methyl | 100532-36-3 | Shorter chain; terminal branching |

| 4-(1-Ethyl-2,2-dimethylpropyl)phenol | 7 carbons | Multiple branches | 861010-65-3 | Highly branched "bulky" substituent |

| 2-Methyl-4-(3-methylpentan-3-yl)phenol | 5 carbons | 3-methyl | Not reported | Dual branching (aromatic and alkyl) |

| 4-(1,1,2,2-Tetramethylpropyl)phenol | 5 carbons | Multi-branched | 72861-06-4 | Compact, sterically hindered group |

Key Observations:

Chain Length and Hydrophobicity: Longer alkyl chains (e.g., 8 carbons in this compound) generally increase hydrophobicity compared to shorter analogs like 4-(5-Methylhexyl)phenol (6 carbons). This property is critical in surfactant applications, where longer chains enhance micelle formation .

In contrast, single-branched derivatives like this compound may offer a balance between solubility and reactivity .

Biodegradability and Toxicity: Branched alkylphenols are typically less biodegradable than linear analogs due to resistance to microbial degradation. For example, 4-(1,1,2,2-Tetramethylpropyl)phenol’s compact structure may persist longer in environmental systems compared to less-branched derivatives .

Research Findings and Trends

- Synthetic Applications: Branched alkylphenols are intermediates in synthesizing antioxidants and plasticizers. For instance, 4-(1-Ethyl-2,2-dimethylpropyl)phenol’s bulky structure may enhance thermal stability in polymer matrices .

- Environmental Impact: The European Union’s SIN List highlights concerns about alkylphenols (e.g., 4-(5-Methylhexyl)phenol) as endocrine disruptors, suggesting that this compound may require similar regulatory scrutiny .

- Computational Predictions: Density functional theory (DFT) methods, such as B3LYP/6-31G+(d,p), have been employed for analogs to predict electronic properties (e.g., HOMO-LUMO gaps) and hyperpolarizability, though these studies focus on nonlinear optical (NLO) compounds unrelated to alkylphenols .

Biological Activity

4-(3-Methyloctan-2-YL)phenol is a phenolic compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with a branched alkyl chain, which influences its solubility and reactivity. The presence of the alkyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage and may contribute to the compound's protective effects against various diseases .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also inhibit the growth of bacteria and fungi. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways .

- Estrogenic Activity : Some studies indicate that branched phenolic compounds can exhibit estrogenic effects, which could play a role in endocrine modulation. This activity is particularly relevant in assessing the compound's safety and potential therapeutic applications .

Antioxidant Activity

Research has shown that phenolic compounds possess significant antioxidant properties. For instance, studies measuring the total phenolic content (TPC) and antioxidant capacity of various extracts have demonstrated that higher concentrations correlate with increased free radical scavenging activity. In particular, a study reported IC50 values for antioxidant activity ranging from 0.27 to 0.33 mg/mL for related phenolic compounds .

Antimicrobial Effects

A comparative analysis of similar phenolic compounds revealed notable antimicrobial effects against pathogens such as Candida albicans. The inhibition zones observed were significant, suggesting that this compound could be effective against fungal infections .

Estrogenic Activity Assessment

The estrogenic potential of branched phenols has been evaluated through various assays, including yeast two-hybrid assays. These studies indicate that structural variations in the alkyl chain significantly affect estrogenic activity. For example, compounds with larger or more branched alkyl groups often exhibit enhanced estrogenic responses .

Case Studies

- Antioxidant Efficacy : In a study examining the effects of different phenolic compounds on oxidative stress markers in human cells, this compound was found to significantly reduce reactive oxygen species (ROS) levels, indicating its potential as a protective agent against oxidative damage.

- Microbial Inhibition : A laboratory study tested the antimicrobial efficacy of several phenolic compounds against Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited comparable inhibition rates to established antibiotics, highlighting its potential as a natural antimicrobial agent.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.